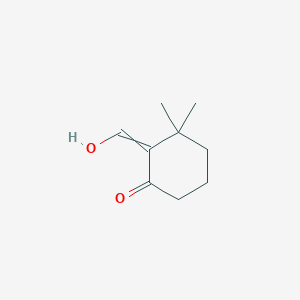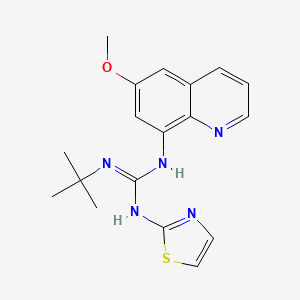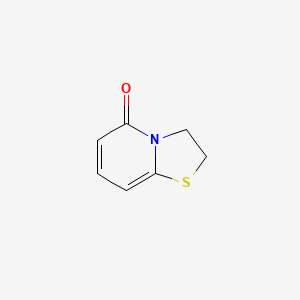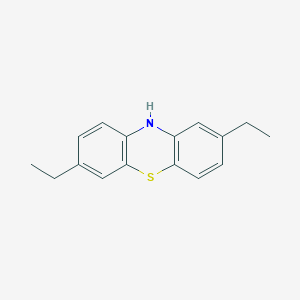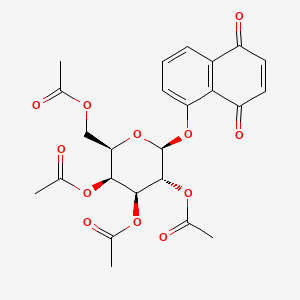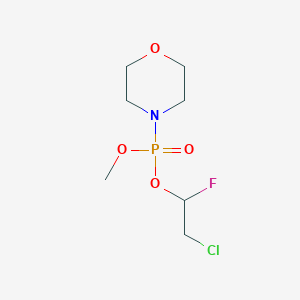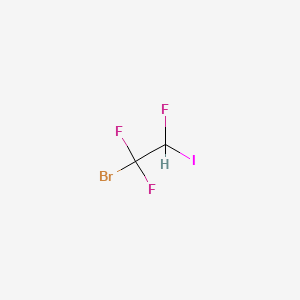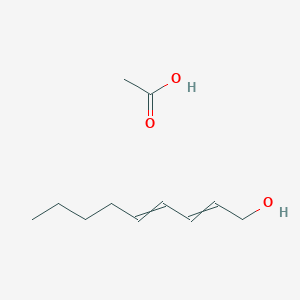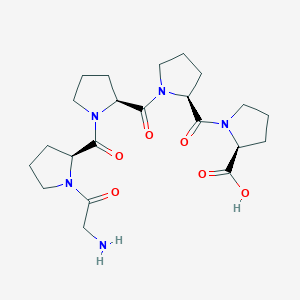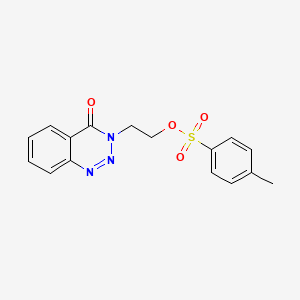
6-Methyl-1-phenylhept-6-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1-phenylhept-6-en-3-one is an organic compound with the molecular formula C14H18O. It is a ketone with a phenyl group attached to a heptene chain. This compound is known for its unique chemical structure, which includes a double bond and a phenyl ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenylhept-6-en-3-one can be achieved through several methods. One common approach involves the reaction of 1-phenylhept-6-en-3-one with a methylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods often focus on maximizing yield while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1-phenylhept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring and the double bond in the heptene chain can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted phenylheptene derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-1-phenylhept-6-en-3-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and kinetics.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1-phenylhept-6-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenyl ring and double bond also contribute to its binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylhept-6-en-3-one: A closely related compound with a similar structure but without the methyl group.
3-Butenyl phenylethyl ketone: Another related compound with a different alkyl chain length.
7-Phenyl-1-hepten-5-one: A compound with a different position of the double bond and phenyl group.
Uniqueness
6-Methyl-1-phenylhept-6-en-3-one is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propiedades
Número CAS |
72128-68-8 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
6-methyl-1-phenylhept-6-en-3-one |
InChI |
InChI=1S/C14H18O/c1-12(2)8-10-14(15)11-9-13-6-4-3-5-7-13/h3-7H,1,8-11H2,2H3 |
Clave InChI |
ZBESFZYUVBZOSK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCC(=O)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


